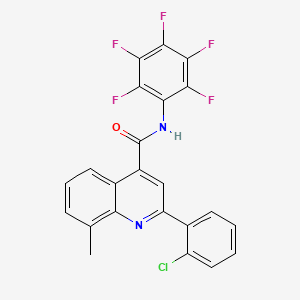

![molecular formula C12H8F3NO3 B4757448 N-[2-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B4757448.png)

N-[2-(trifluoromethoxy)phenyl]-2-furamide

Vue d'ensemble

Description

N-[2-(trifluoromethoxy)phenyl]-2-furamide, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons. The TRPV1 channel is involved in the sensation of pain, heat, and inflammation, and its inhibition by TFP has been studied extensively for its potential therapeutic applications.

Applications De Recherche Scientifique

Antimicrobial Activity

N-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide: derivatives have been synthesized and evaluated for their antibacterial activity. The presence of the trifluoromethoxyphenyl group is significant in the development of new antimicrobial agents. These compounds are part of a broader class of sulfonamides, which were among the first antimicrobial drugs and have led to the evolution of antibiotics in medicine .

Anticancer Agents

The compound’s analogs have been designed and synthesized as potential anticancer agents. They have shown promise in inhibiting NF-κB activity, a protein complex that controls transcription of DNA, cytokine production, and cell survival. NF-κB is known to be involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens . Inhibitors of NF-κB are considered potential therapeutic agents for cancer treatment.

Inhibitors of NF-κB Activity

Specific analogs of N-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide have been identified as inhibitors of NF-κB activity. This application is particularly relevant in the context of cancer research, as NF-κB plays a crucial role in the regulation of genes responsible for both the innate and adaptive immune response .

Synthesis of Sulfonamide Derivatives

The compound serves as an intermediate in the synthesis of various sulfonamide derivatives. These derivatives have a wide range of biological importance and are used in the search for potential drugs and drug intermediates. The synthesis process involves a sequence of reactions starting with aniline as a compound .

Development of New Synthetic Methodologies

Research into N-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide and its derivatives has led to the development of new synthetic methodologies. These methodologies are crucial for the design of biologically active libraries that may be useful in the discovery of new drugs .

Transition State Mimetic of Peptide Hydrolysis

Compounds containing the sulfonyl group, such as N-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide , have been shown to be transition state mimetics of peptide hydrolysis. This property is significant for the development of potent irreversible inhibitors of cysteine proteases .

Anti-Inflammatory Activities

The sulfonyl group present in the compound’s structure is associated with various potential activities, including anti-inflammatory activities. This makes it a candidate for the development of new anti-inflammatory drugs .

Chemical Applications

Beyond biological importance, the compound and its derivatives have chemical applications due to their unique structural features. The trifluoromethoxy group, in particular, has been a focus of research due to its potential in various chemical applications .

Mécanisme D'action

Target of Action

The primary target of N-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis as it removes the N-terminal methionine from nascent proteins .

Mode of Action

The compound interacts with Methionine aminopeptidase, affecting its ability to cleave the N-terminal methionine from nascent proteins

Biochemical Pathways

The removal of the N-terminal methionine is often a critical step in the maturation of proteins, affecting their stability, localization, and function .

Result of Action

Given its target, it may impact the function of proteins by preventing the removal of their n-terminal methionine . This could potentially affect a wide range of cellular processes, given the central role of proteins in cell biology.

Propriétés

IUPAC Name |

N-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c13-12(14,15)19-9-5-2-1-4-8(9)16-11(17)10-6-3-7-18-10/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFIQEKHISNDCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4757394.png)

![3,6-dichloro-N'-[1-(4-isopropoxyphenyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4757400.png)

![2-{4-allyl-5-[(4-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4757402.png)

![3-allyl-2-[(4-chlorobenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4757413.png)

![5-{[(3-hydroxy-1-adamantyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4757416.png)

![2-cyano-N-cyclopropyl-3-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}acrylamide](/img/structure/B4757424.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4757427.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4757457.png)

![2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-1-naphthylacrylamide](/img/structure/B4757465.png)

![4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4757476.png)